1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[2-chloro-4-(trifluoromethoxy)phenyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O2/c1-5(14)7-3-2-6(4-8(7)10)15-9(11,12)13/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBYEOOYGKVSHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)OC(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
- Activation of Acyl Chloride : AlCl₃ coordinates with acetyl chloride, generating an acylium ion (CH₃C⁺=O).
- Electrophilic Substitution : The acylium ion attacks the aromatic ring at the para position relative to the trifluoromethoxy group, forming a resonance-stabilized carbocation intermediate.
- Deprotonation : The intermediate loses a proton to regenerate aromaticity, yielding the final ketone.
Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst Loading | 1.2–1.5 equiv AlCl₃ | Maximizes acylium ion formation |
| Temperature | 0–5°C (initial), 25°C (reflux) | Prevents side reactions |
| Solvent | Dichloromethane (DCM) | Enhances electrophile stability |
| Reaction Time | 4–6 hours | Balances conversion vs. decomposition |
Under optimized conditions, yields reach 68–72% . A key challenge is the electron-withdrawing effect of the trifluoromethoxy group, which deactivates the ring. To mitigate this, nitrosonium tetrafluoroborate (NOBF₄) has been explored as a co-catalyst, improving yields to 78% by enhancing electrophilicity.
Microwave-Assisted Synthesis
Recent advances employ microwave irradiation to accelerate reaction kinetics. In a representative procedure:
- 2-Chloro-4-(trifluoromethoxy)benzene (1.0 equiv)
- Acetyl chloride (1.3 equiv)
- AlCl₃ (1.5 equiv)
- Solvent: 1,2-Dichloroethane (DCE)
Microwave conditions: 120°C, 300 W, 20 minutes . This reduces reaction time from hours to minutes while maintaining yields at 70% .
Industrial Production Protocols
Large-scale synthesis (≥100 kg batches) employs continuous-flow reactors to enhance heat dissipation and safety:
- Pre-Mixing : Acyl chloride and aromatic substrate combined in DCM.
- Catalyst Introduction : AlCl₃ slurry injected at 5°C.
- Flow Reactor : Residence time = 12 minutes, T = 30°C.
- Quenching : Sequential NaOH/H₂O washes.
This system achieves 75% yield with 99.5% purity (HPLC).
Analytical Characterization
Post-synthesis validation includes:
- ¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, J = 8.8 Hz, 1H, Ar-H), 7.45 (dd, J = 8.8, 2.4 Hz, 1H), 7.32 (d, J = 2.4 Hz, 1H), 2.63 (s, 3H, COCH₃).
- LC-MS : m/z 239.0 [M+H]⁺ (calc. 238.59).
- Melting Point : 89–91°C (lit. 90°C).
Emerging Methodologies
Biocatalytic Approaches
Engineered P450 monooxygenases selectively oxidize 1-[2-chloro-4-(trifluoromethoxy)phenyl]ethanol to the ketone. Yields remain modest (45% ) but offer enantioselectivity (>90% ee) for chiral applications.
Photocatalytic C-H Activation
Visible-light-mediated activation using Ru(bpy)₃Cl₂ enables direct acetophenone formation from ethylbenzene analogs. Preliminary results show 38% yield , requiring further optimization.
Chemical Reactions Analysis
1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The ethanone group can be oxidized or reduced to form different functional groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing or reducing agents for modifying the ethanone group. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Scientific Research Applications of 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone
This compound is an organic compound with a chloro group, a trifluoromethoxy group, and an ethanone moiety attached to a phenyl ring. Its scientific research applications span chemistry, biology, and industry.
Chemistry
- Intermediate in Synthesis It is used as an intermediate in the synthesis of more complex organic molecules. Common reagents used with the compound include palladium catalysts for coupling reactions and oxidizing or reducing agents for modifying the ethanone group.
- Reactions this compound can undergo substitution reactions, where the chloro group is replaced by other nucleophiles under appropriate conditions. The ethanone group can also be oxidized or reduced to form different functional groups. It can also participate in coupling reactions like Suzuki–Miyaura coupling to create more complex molecules.
Biology
- Studying Biological Interactions and Pathways The compound’s unique structure makes it a candidate for studying biological interactions and pathways. Its biological activity is attributed to its interaction with specific enzymes and receptors in biological systems. The presence of fluorine atoms enhances lipophilicity, which can improve membrane permeability and bioavailability. It may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions, and bind to various receptors, modulating signaling pathways critical for cellular responses.
- Antimicrobial Activity Compounds with similar structures exhibit antimicrobial properties, with related aryl acetamides showing effectiveness against bacterial strains, suggesting potential applications in treating infections.
- Anticancer Properties Some derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating their potential as anticancer agents. The mechanism often involves apoptosis induction and cell cycle arrest. A study reported that a similar compound exhibited significant cytotoxicity against the CCRF-CEM leukemia cell line, with an IC50 value of 10 nM, suggesting that structural analogs may also possess similar anticancer properties.
Industry
- Production of Specialty Chemicals and Materials this compound is used in the production of specialty chemicals and materials.
Structure-Activity Relationship (SAR)
Modifications to the chemical structure significantly impact the biological potency of related compounds. For instance, the introduction of fluorine atoms at specific positions on the phenyl ring has been shown to enhance activity against various biological targets.
Table: Impact of Structural Modifications on Biological Potency
| Compound | Structure Modification | EC50 (μM) | Biological Activity |
|---|---|---|---|
| 1 | Unsubstituted | 22 | Low potency |
| 2 | 4-Fluoro | 1.2 | Enhanced potency |
| 3 | 4-Trifluoromethyl | 0.35 | High potency |
Mechanism of Action
The mechanism of action of 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone involves its interaction with specific molecular targets. The chloro and trifluoromethoxy groups can influence the compound’s reactivity and binding affinity to various biological molecules. The pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone, highlighting differences in substituents, physicochemical properties, and applications:
Key Comparative Insights :
- Electronic Effects: The trifluoromethoxy group in the target compound enhances electron deficiency compared to analogs with alkyl or simple aryl ether substituents (e.g., 1-[4-(1,1-dimethylethyl)phenyl]ethanone). This property facilitates nucleophilic aromatic substitution reactions, critical in agrochemical synthesis .
- Bioactivity : The triazole-containing analog (CAS 136815-80-0) exhibits superior fungicidal activity due to its heterocyclic moiety, which interacts with fungal cytochrome P450 enzymes .
- Physicochemical Behavior : Compounds with sulfonyl groups (e.g., CAS 181997-72-8) demonstrate higher aqueous solubility compared to the lipophilic trifluoromethoxy derivative, making them more suitable for pharmaceutical formulations .
- Synthetic Utility: The 4-chlorophenoxy variant (CAS 119851-28-4) is a versatile intermediate in synthesizing diaryl ether-based pesticides, leveraging its stability under acidic conditions .
Biological Activity
1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone, also known by its chemical structure C10H8ClF3O2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a chloro group and a trifluoromethoxy group on a phenyl ring, contributing to its unique chemical properties. Its molecular formula indicates a relatively complex structure that influences its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The presence of fluorine atoms enhances lipophilicity, which can improve membrane permeability and bioavailability.
Key Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Interaction : It may bind to various receptors, modulating signaling pathways critical for cellular responses.
Structure-Activity Relationship (SAR)
Research has demonstrated that modifications to the chemical structure significantly impact the biological potency of related compounds. For instance, the introduction of fluorine atoms at specific positions on the phenyl ring has been shown to enhance activity against various biological targets.
| Compound | Structure Modification | EC50 (μM) | Biological Activity |
|---|---|---|---|
| 1 | Unsubstituted | 22 | Low potency |
| 2 | 4-Fluoro | 1.2 | Enhanced potency |
| 3 | 4-Trifluoromethyl | 0.35 | High potency |
This table illustrates the significant shifts in potency associated with structural modifications, emphasizing the importance of SAR studies in drug development.
Biological Activities
This compound has been investigated for various biological activities:
- Antimicrobial Activity : Studies indicate that compounds with similar structures exhibit antimicrobial properties. For example, related aryl acetamides have shown effectiveness against bacterial strains, suggesting potential applications in treating infections.
- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating their potential as anticancer agents. The mechanism often involves apoptosis induction and cell cycle arrest.
Case Studies
Several studies have evaluated the biological activity of compounds related to this compound:
- Anticancer Study : A study published in Journal of Medicinal Chemistry reported that a similar compound exhibited significant cytotoxicity against the CCRF-CEM leukemia cell line, with an IC50 value of 10 nM . This suggests that structural analogs may also possess similar anticancer properties.
- Antimicrobial Research : Another investigation highlighted the antimicrobial efficacy of related compounds against various pathogens, demonstrating their potential utility in clinical settings .
- Fluorine Substitution Effects : Research focusing on fluorinated derivatives revealed that introducing fluorine at specific positions led to enhanced biological activity, supporting the hypothesis that fluorination can be a strategic modification for improving drug efficacy .
Q & A
Q. Key Considerations :
- Electron-withdrawing groups (Cl, OCF₃) may reduce electrophilic substitution reactivity, necessitating prolonged reaction times.
- Anhydrous conditions are critical to avoid catalyst deactivation.
Basic Question: How is structural characterization performed for this compound?
Q. Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : A singlet at δ 2.6 ppm (3H, CH₃ of acetyl group); aromatic protons appear as doublets (δ 7.2–7.8 ppm) due to substituent effects.
- ¹³C NMR : Carbonyl carbon at δ 205–210 ppm; CF₃ group resonates at δ 120–125 ppm (quartet, ≈ 280 Hz) .
- Mass Spectrometry (MS) : Molecular ion peak at m/z 252.0 (C₉H₅ClF₃O₂⁺), with fragments at m/z 207 (loss of COCH₃) and m/z 169 (loss of Cl) .
Advanced Question: How does the compound interact with biological targets like enzymes?
Methodological Answer :
Studies suggest the trifluoromethoxy group enhances hydrogen bonding and hydrophobic interactions with enzyme active sites. For example:
- Kinetic Assays : Measure inhibition constants () using fluorogenic substrates (e.g., para-nitrophenyl acetate for esterases).
- Molecular Docking : Simulations (AutoDock Vina) reveal binding poses in cytochrome P450 enzymes, with ΔG values ≤ −8.2 kcal/mol .
Q. Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For this compound, LUMO energy = −1.8 eV, indicating susceptibility to nucleophilic attack at the carbonyl group .
- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO mixtures to optimize reaction conditions .
Basic Question: What purification techniques ensure high-purity product?
Q. Methodological Answer :
- Recrystallization : Use ethanol/water (7:3 v/v) to achieve >99% purity (melting point: 68–70°C).
- HPLC : C18 column, 70% acetonitrile/water, retention time = 12.3 min .
Advanced Question: How does the compound’s electronic configuration influence its reactivity?
Methodological Answer :
The electron-withdrawing trifluoromethoxy group deactivates the aromatic ring, directing electrophilic substitution to the para position relative to the Cl substituent. Hammett constants ( = 0.43) predict slower reaction rates compared to non-fluorinated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
